Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a furan ring, a heterocyclic aromatic ring with four carbon atoms and one oxygen atom, attached to the piperazine ring. The tert-butyl group is a bulky, non-reactive substituent that provides steric hindrance, influencing the compound's reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate typically involves the following steps:
Furan Derivative Preparation: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Piperazine Derivative Preparation: Piperazine can be synthesized through the reaction of ethylene diamine with ethylene dichloride.
Coupling Reaction: The furan derivative is then coupled with the piperazine derivative using a suitable coupling reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Tert-Butylation: The resulting compound is then tert-butylated using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure consistency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the carbonyl group, resulting in the formation of a piperazine derivative with a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the furan ring is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Furan-2,5-dione
Reduction: Hydroxylated piperazine derivatives
Substitution: Various substituted piperazine and furan derivatives
Scientific Research Applications
Chemistry: Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it useful in drug discovery and development.
Medicine: The compound's derivatives have been investigated for their therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties. Research is ongoing to explore its use in treating various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the biological system and the specific derivative of the compound.
Comparison with Similar Compounds
Tert-butyl 2-(hydroxymethyl)furan-3-ylcarbamate: This compound is structurally similar but features a hydroxymethyl group instead of the piperazine ring.
Furan-3-carboxylic acid tert-butyl ester: This compound lacks the piperazine ring and has a carboxylic acid group instead.
Piperazine derivatives: Other piperazine derivatives with different substituents on the ring.
Uniqueness: Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate is unique due to its combination of the furan ring and the piperazine ring, which provides a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-6-5-14-11(8-15)10-4-7-17-9-10/h4,7,9,11,14H,5-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKFTWUACGNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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